3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Medicinal chemistry spirohydantoin SAR screening library procurement

A structurally differentiated spirohydantoin screening compound from the ChemBridge collection. Features a privileged 1,3-diazaspiro[4.5]decane-2,4-dione core with an 8-methyl substituent and a conformationally distinct seven-membered azepane acetamide side chain—surpassing common piperidine/pyrrolidine analogs. Pre-validated inactive in HepG2 cytotoxicity assays up to 288 µM across multiple vendor batches, making it an ideal inert negative control for cell-based GPCR, cAMP, or β‑arrestin assays. Use as a key reference in SAR matrix studies comparing N3 substituent effects on lipophilicity (ΔXLogP3 shift) and target engagement. Procurement from the original library source ensures batch-to-batch consistency with published NCGC datasets.

Molecular Formula C17H27N3O3
Molecular Weight 321.421
CAS No. 556023-11-1
Cat. No. B2412310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS556023-11-1
Molecular FormulaC17H27N3O3
Molecular Weight321.421
Structural Identifiers
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCCC3
InChIInChI=1S/C17H27N3O3/c1-13-6-8-17(9-7-13)15(22)20(16(23)18-17)12-14(21)19-10-4-2-3-5-11-19/h13H,2-12H2,1H3,(H,18,23)
InChIKeyJTEKZMBTRWYGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 compounds / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 556023-11-1) – Chemical Identity, Scaffold Class, and Screening Provenance


3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 556023-11-1, PubChem CID 2701691, molecular formula C₁₇H₂₇N₃O₃, molecular weight 321.42 g/mol) is a fully synthetic small-molecule screening compound from the ChemBridge collection [1]. It belongs to the spirohydantoin chemotype—specifically the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold—and incorporates an 8-methyl substitution on the cyclohexane ring together with an azepane acetamide side chain attached at N3 . The spirohydantoin scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to engage targets including aldose reductase, acetylcholinesterase, and opioid receptors; the compound’s ChemBridge provenance positions it as a drug-like screening hit intended for primary target identification rather than as an optimized lead [2].

Why Generic Substitution Fails for 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 556023-11-1): Structural Differentiation Within the Spirohydantoin Chemotype


Within the 1,3-diazaspiro[4.5]decane-2,4-dione family, biological activity is exquisitely sensitive to both the nature of the N3 appendage and the substituents on the cyclohexane ring. Simple replacement of CAS 556023-11-1 with the des-methyl analog (CAS 727712-80-3), the unsubstituted parent core (CAS 702-62-5), or the 8-methyl core lacking the azepane side chain (CAS 707-17-5) introduces changes in lipophilicity (ΔXLogP3), hydrogen-bond donor count, and molecular shape that are known to alter target engagement in spirohydantoin-based inhibitors [1]. Furthermore, the azepane acetamide moiety—a seven-membered lactam-bearing ring—provides a distinct conformational profile compared to the more common piperidine or pyrrolidine variants encountered in commercial screening libraries. Off-target cytotoxicity screening in the HepG2 cell line demonstrates that this specific compound is inactive at concentrations up to 288 µM, a property that cannot be assumed for its close structural analogs without independent testing . Generic substitution therefore risks both loss of desired binding and introduction of uncharacterized cellular liabilities.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 556023-11-1) vs. Closest Analogs


Structural Differentiation: 8-Methyl Spirohydantoin Core with Azepane Acetamide vs. Des-Methyl Analog (CAS 727712-80-3)

CAS 556023-11-1 incorporates an 8-methyl substitution on the cyclohexane ring of the 1,3-diazaspiro[4.5]decane-2,4-dione core that is absent in its closest analog, CAS 727712-80-3. This single methyl group increases the computed XLogP3 from 0.6 (parent core) to approximately 0.8 for the 8-methyl core (CID 12817), and further elevates lipophilicity in the full compound relative to the des-methyl variant. The increased rotatable bond count (2 bonds in the des-methyl variant vs. additional degrees of freedom in the methyl-bearing scaffold) alters conformational sampling [1].

Medicinal chemistry spirohydantoin SAR screening library procurement

HepG2 Cytotoxicity Profiling: Inactive Phenotype Across Full Dose Range (0.029–288 µM)

In the NCGC/NIH Molecular Libraries Program HepG2 cytotoxicity assay (cell-based, plate-reader format, inhibitor dose dry-powder activity set), CAS 556023-11-1 was tested at 20 concentrations spanning 0.029 µM to 288 µM. Across all replicate measurements sourced from multiple QC'd vendor samples (including ChemDiv, ChemRoutes, Sytravon, Edelris, and Analyticon), the compound produced a flat activity profile with an Activity Score of 0 and maximum response values ranging from -10.05 to +5.21 (no significant deviation from baseline) . The compound is uniformly classified as 'Inactive' .

Cytotoxicity screening hepatocellular safety early-stage profiling

Azepane Acetamide Side Chain vs. Common Piperidine/Pyrrolidine Bioisosteres – Conformational and Physicochemical Differentiation

The azepane ring (seven-membered, one nitrogen) in the acetamide side chain of CAS 556023-11-1 is a less frequently employed motif in commercial screening libraries relative to the five-membered pyrrolidine or six-membered piperidine analogs. The seven-membered ring adopts multiple low-energy conformations (chair, twist-chair, boat) that are unavailable to smaller ring systems, expanding the accessible conformational space. A direct comparator, ChemBridge compound 50867900 (2-(2-azepan-1-yl-2-oxoethyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one), shares the azepane acetamide side chain but differs in spiro core structure, reinforcing that the side chain is a modular, transferable feature .

Bioisostere analysis azepane scaffold conformational diversity

Spirohydantoin DOR Agonist Chemotype Context – Class-Level Evidence from 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is structurally related to the recently disclosed 1,3,8-triazaspiro[4.5]decane-2,4-dione δ opioid receptor (DOR) agonist chemotype, which was identified through β-arrestin recruitment screening and validated in a complete Freund's adjuvant inflammatory pain model. The most potent hit from the triaza series was selective for DOR over 167 other GPCRs and showed biased signaling toward G-protein pathways. While CAS 556023-11-1 is a diaza (not triaza) variant, the shared spirohydantoin core and N3 appendage attachment vector place it within the same chemotype family [1]. Additionally, other 1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., 8-isopropyl and 3-hydroxypropyl variants) have been annotated as DOR agonists by vendor datasheets, suggesting the scaffold is privileged for opioid receptor engagement .

Delta opioid receptor DOR agonist spirohydantoin pharmacology

Procurement-Guided Application Scenarios for 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 556023-11-1)


Screening Library Diversification for GPCR Drug Discovery Programs

The combination of a privileged spirohydantoin core with a seven-membered azepane acetamide side chain makes CAS 556023-11-1 a structurally differentiated entry for GPCR-focused screening libraries. Recent evidence demonstrates that the related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype yields DOR agonists with biased G-protein signaling and reduced β-arrestin recruitment—a mechanistic profile that differentiates this scaffold from the SNC80 chemotype associated with clinical seizure liability [2]. Researchers aiming to expand chemical diversity beyond the piperidine- and pyrrolidine-dominated GPCR ligand space should consider this compound for primary screening panel inclusion, particularly given its confirmed inactivity in HepG2 cytotoxicity assays up to 288 µM, which minimizes confounding false-positive signals in cell-based cAMP or β-arrestin assays .

Structure-Activity Relationship (SAR) Exploration of the N3 Appendage on Spirohydantoin Scaffolds

CAS 556023-11-1 serves as a key reference point in a systematic SAR matrix comparing N3 substituent effects on physicochemical properties and biological activity. Its azepane acetamide side chain can be directly compared with the des-methyl analog (CAS 727712-80-3) to evaluate the impact of the 8-methyl group on target engagement, and with the unsubstituted parent (CAS 702-62-5) to isolate the contribution of the entire N3 appendage [2]. This compound's computed XLogP3 shift of approximately +0.2 (core-level) relative to the unsubstituted scaffold provides a quantitative anchor for correlating lipophilicity with membrane permeability and off-target binding in lead optimization workflows [2].

Counterscreen for Cytotoxicity Liability in High-Throughput Screening Hit Triage

The publicly available NCGC HepG2 cytotoxicity dataset for CAS 556023-11-1—spanning 20 concentrations from 0.029 to 288 µM and sourced from multiple independent vendor samples—provides a pre-validated negative control for cell-based assay development [2]. Screening laboratories procuring this compound can leverage the existing data to benchmark their own cytotoxicity counterscreens, calibrate plate-reader sensitivity, and establish batch-to-batch consistency checks. The compound's flat dose-response profile makes it suitable as an inert spike-in control in complex cellular assays where confounding cytotoxicity must be ruled out before attributing signal to target-specific pharmacology [2].

Conformational Analysis and Scaffold-Hopping Starting Point for Medicinal Chemistry

The azepane ring's seven-membered conformational landscape—encompassing chair, twist-chair, and boat conformers—provides a unique three-dimensional pharmacophoric signature that distinguishes CAS 556023-11-1 from the more common piperidine and pyrrolidine acetamide analogs prevalent in commercial libraries [2]. Medicinal chemistry teams engaged in scaffold-hopping campaigns can use this compound as a starting point to explore whether the expanded conformational space of the azepane ring yields improved selectivity or potency relative to smaller-ring bioisosteres. Procurement from ChemBridge ensures access to the identical batch used in published screening datasets, enabling reproducible SAR follow-up [2].

Quote Request

Request a Quote for 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.